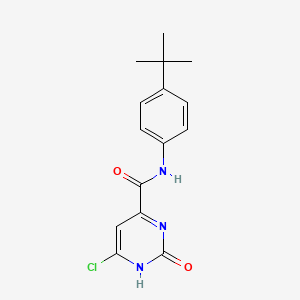
Enrofloxacin lactate
Vue d'ensemble
Description
Enrofloxacin lactate is a derivative of enrofloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. Enrofloxacin is widely used in veterinary medicine to treat bacterial infections in animals. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This compound is formulated to enhance the solubility and bioavailability of enrofloxacin, making it more effective in clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of enrofloxacin lactate involves the reaction of enrofloxacin with lactic acid. The process typically includes dissolving enrofloxacin in a suitable solvent, followed by the addition of lactic acid under controlled conditions to form the lactate salt. The reaction mixture is then purified to obtain the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of cosolvents, complexing agents, and macromolecular sustained-release materials to enhance the stability and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Enrofloxacin lactate undergoes various chemical reactions, including:
Oxidation: Enrofloxacin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinolone ring structure, affecting the antibacterial activity.
Substitution: Substitution reactions can occur at different positions on the quinolone ring, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents, alkylating agents, and nucleophiles
Major Products Formed: The major products formed from these reactions include various enrofloxacin derivatives with modified antibacterial properties .
Applications De Recherche Scientifique
Enrofloxacin lactate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel fluoroquinolone derivatives for enhanced antibacterial activity.
Biology: Studied for its effects on bacterial DNA replication and protein synthesis.
Medicine: Widely used in veterinary medicine to treat bacterial infections in animals, including respiratory, urinary, and gastrointestinal infections.
Industry: Employed in the development of advanced drug delivery systems, such as polymer-free electrospinning of cyclodextrin-oligolactide derivatives .
Mécanisme D'action
Enrofloxacin lactate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to the DNA-topoisomerase complex, this compound induces conformational changes that prevent DNA replication, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
Enoxacin: Known for its broad-spectrum antibacterial activity and use in treating various infections
Uniqueness of Enrofloxacin Lactate: this compound is unique due to its enhanced solubility and bioavailability compared to other fluoroquinolones. This makes it particularly effective in veterinary applications, where rapid and efficient drug absorption is crucial .
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-6-chloro-2-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-15(2,3)9-4-6-10(7-5-9)17-13(20)11-8-12(16)19-14(21)18-11/h4-8H,1-3H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHBZRXAWRZXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NC(=O)NC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


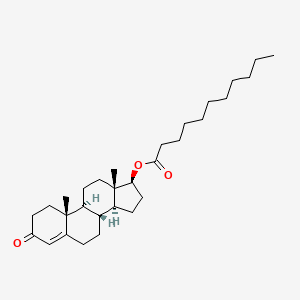
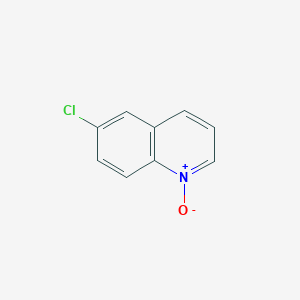
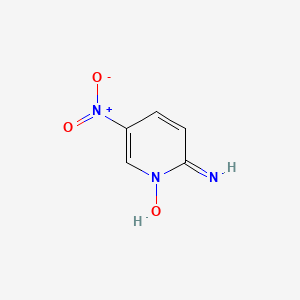
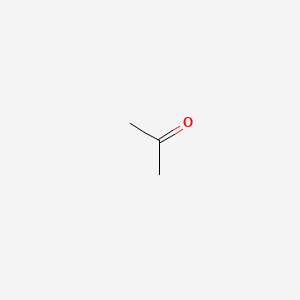
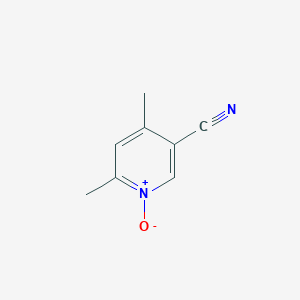
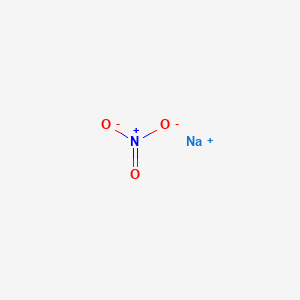
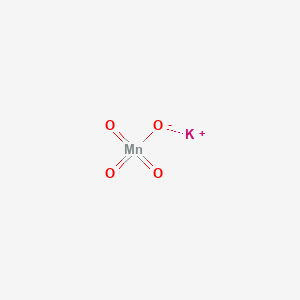

![1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one](/img/structure/B3396014.png)
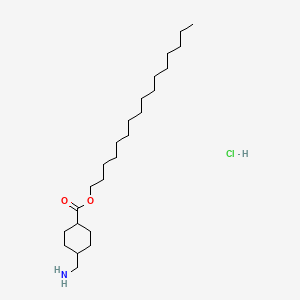
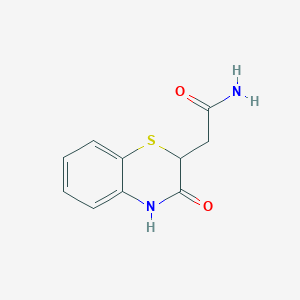
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B3396052.png)
![ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B3396059.png)
![2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3396067.png)
